Miuraenamide B is isolated from marine myxobacteria, specifically from the genus Myxococcus. These organisms are known for producing a variety of bioactive compounds that exhibit unique pharmacological properties. The discovery of miuraenamides has opened avenues for research into their mechanisms of action and potential applications in medicine.
Miuraenamide B is classified as a cyclic peptide and belongs to a broader category of natural products known as polyketides. Its structure and function are closely related to other actin-stabilizing compounds, which have been studied for their roles in cellular morphology and motility.
The synthesis of miuraenamide B can be achieved through several methods, including total synthesis and semi-synthesis from natural precursors. Total synthesis involves constructing the compound from simple organic molecules through a series of chemical reactions.
Technical Details:
Miuraenamide B features a complex cyclic structure that includes several amino acid residues linked by peptide bonds. The specific arrangement of these residues contributes to its biological activity.
Miuraenamide B participates in several important chemical reactions that facilitate its biological activity:
Technical Details:
The mechanism by which miuraenamide B exerts its effects involves several key steps:
Miuraenamide B has several promising applications in scientific research:
Paraliomyxa miuraensis strain SMH-27-4, a slightly halophilic myxobacterium, is the exclusive known producer of miuraenamide B. Isolated from near-seashore soil in Miura Peninsula, Japan, this bacterium thrives in low-salinity marine-influenced environments (0.5–1.0% w/v NaCl). It requires Mg²⁺ and Ca²⁺ for growth and exhibits unique ecological adaptations, including agar-burrowing motility and radial swarming on specialized seawater-based media (75% Sea Water Solution). Unlike terrestrial myxobacteria, P. miuraensis fails to degrade cellulose or grow on standard yeast media, reflecting niche-specific metabolic constraints. Phylogenetically, it represents a novel genus within the family Nannocystaceae, sharing fatty acid profiles (iso-C₁₅:₀, iso-C₁₇:₀) with both marine (Pseudenhygromyxa) and terrestrial (Nannocystis exedens) relatives but distinguished by its MK-8 quinone system and absence of long-chain polyunsaturated fatty acids [1] [10].
Table 1: Physiological Traits of Paraliomyxa miuraensis
Trait | Characteristics |
---|---|
Salt Requirement | 0.5–1.0% NaCl (w/v) |
Divalent Cation Dependence | Mg²⁺, Ca²⁺ |
Motility | Agar-burrowing, radial swarming |
Major Fatty Acids | iso-C₁₅:₀, iso-C₁₇:₀ |
Major Quinone | Menaquinone-8 (MK-8) |
Fruiting Bodies | Not observed |
The miuraenamide BGC (miu cluster) spans 85.9 kbp and comprises 36 open reading frames (ORFs), organized into seven core structural genes (miuA–miuG) interspersed with accessory and regulatory elements. Only five of the 17 BGCs in P. miuraensis show homology to known clusters, underscoring the novelty of the miu system. Core domains include:
Notably, orf14–18 (encoding hypothetical proteins) disrupt the continuity of PKS/NRPS genes, a rare architectural feature observed in <2.5% of myxobacterial BGCs. This arrangement suggests potential regulatory complexity or intermediate trafficking roles during depsipeptide assembly.
Table 2: Key Genes in the Miuraenamide BGC
Gene | Protein Function | Domain Architecture | Role in Biosynthesis |
---|---|---|---|
miuA | Polyketide synthase | KS-AT-DH-KR-ACP-KS-AT-DH-ER-KR-ACP | Polyketide chain extension |
miuB | Hybrid PKS-NRPS | KS-AT-KR-ACP-C-A-PCP | Polyketide-peptide linkage |
miuC | Nonribosomal peptide synthetase | C-A-PCP-C-A-PCP-C-A-PCP-TE | Amino acid incorporation & cyclization |
miuE | O-Methyltransferase | SAM-binding domain | Methoxy group addition |
miuG | FAD-dependent halogenase | FAD-binding, halogenase domains | Tyrosine bromination |
Miuraenamide B biosynthesis employs a hybrid PKS/NRPS assembly line:1. PKS Initiation: Six iterative PKS modules in miuA elongate the polyketide backbone using malonyl-CoA extender units. Module-specific domains govern β-carbon processing:- Ketoreductase (KR) domains generate hydroxyl groups.- Dehydratase (DH) and enoylreductase (ER) domains introduce double bonds and saturate intermediates [2] [8].2. NRPS Incorporation: Three NRPS modules in miuC incorporate amino acids:- Adenylation (A) domains activate L-alanine, brominated L-tyrosine (via miuG), and O-methylated L-phenylalanine (via miuE).- Condensation (C) domains form peptide bonds.- Thioesterase (TE) domain catalyzes macrolactonization, releasing the cyclic depsipeptide [2] [8].3. Trans-Acyltransferase System: Unlike canonical cis-AT PKSs, the miu cluster uses discrete AT enzymes for malonyl-CoA loading, enhancing substrate flexibility [2].
Bromination and methylation are critical PTMs shaping miuraenamide B's bioactivity:
Native production of miuraenamide B in P. miuraensis is impeded by:
Table 3: Heterologous Production of Miuraenamides
Strain/Modification | Product | Yield (mg/L) | Culture Time |
---|---|---|---|
Native P. miuraensis | Miuraenamide B | ~1.0 | 18 days |
M. xanthus (initial BAC) | Miuraenamide B | 0.06 | 7 days |
M. xanthus (multigene mutant) | Miuraenamide B | 1.21 | 4 days |
M. xanthus ΔmiuG + 3-Br-Tyr | Miuraenamide B | Enhanced | 4 days |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7